molecular formula C9H13NO2D4 B602477 Gabapentin-d4 CAS No. 1185039-20-6

Gabapentin-d4

Katalognummer B602477
CAS-Nummer: 1185039-20-6
Molekulargewicht: 175.26
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Gabapentin-d4 is an internal standard used for the quantification of gabapentin by GC- or LC-MS . It is a γ-aminobutyric acid (GABA) analogue that acts as an anticonvulsant . Unlike GABA, which does not pass through the blood-brain barrier, gabapentin penetrates into the central nervous system and binds to the α2δ-type voltage-gated calcium channels .


Synthesis Analysis

A slurry of 1- (aminomethyl)-cyclohexaneacetic acid monohydrate and anhydrous methanol is heated to 60° C. to give a complete solution. The solution is diluted with anhydrous 2-propanol and the solution is cooled to 20° C. to 25° C. for two hours and then is cooled to -8° C. to -10° C. for twenty hours.


Molecular Structure Analysis

Gabapentin-d4 has a molecular formula of C9H17NO2 . It is a structural analogue of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) .


Chemical Reactions Analysis

Gabapentin-d4 is intended for use as an internal standard for the quantification of gabapentin by GC- or LC-MS . It does not bind to GABA receptors, does not influence neural uptake of GABA, and does not inhibit the GABA-metabolizing enzyme, GABA transaminase .


Physical And Chemical Properties Analysis

Gabapentin-d4 has a molecular weight of 175.26 g/mol . It has a topological polar surface area of 63.3 Ų .

Wissenschaftliche Forschungsanwendungen

Ocular Surface Diseases

Gabapentin has been explored for its potential in treating ocular surface discomfort. It’s being investigated in topical formulations like eye drops for conditions such as dry eye , neurotrophic keratitis , corneal ulcers , and neuropathic ocular pain . The molecular mechanisms involve enhancing GABA synthesis and increasing cell-surface expression of δGABA_A receptors .

Neuropathic Pain

Gabapentin-d4 is known for its analgesic properties, particularly in the management of neuropathic pain. It modulates pain perception through various mechanisms, including binding to the alpha-2-delta protein subunit of voltage-gated calcium channels, reducing glutamate release, and interfering with NMDA receptor activation .

Anticonvulsant Effects

Originally developed for seizure control, Gabapentin-d4’s anticonvulsant effects are attributed to its action on calcium channels and its influence on neurotransmitter release. This makes it a valuable agent in the treatment and research of epilepsy and other seizure disorders .

Psychiatric Disorders

Research has indicated that Gabapentin-d4 can be beneficial in treating certain psychiatric disorders. Its anxiolytic-like effects, due to its interaction with neurotransmitter systems, have made it a subject of interest in the study of anxiety disorders .

Chronic Pain Management

Gabapentin-d4’s role in chronic pain management is significant. Its ability to blunt the regulation of calcium channel trafficking, crucial in the transmission of pain signals, is a key area of research. This has implications for developing more selective analgesics with fewer adverse effects .

Anti-inflammatory Properties

The anti-inflammatory properties of Gabapentin-d4 are being studied, particularly its inhibition of NF-kB activation and subsequent production of inflammatory cytokines. This opens up potential applications in conditions where inflammation is a primary concern .

Sleep Disturbances

Gabapentin-d4 is used in the treatment of sleep disturbances. Its effects on GABAergic systems may contribute to its efficacy in improving sleep quality, making it a topic of interest in sleep research .

Enhancement of GABAergic Effects

Gabapentin-d4 enhances the expression of GABA_A receptors and increases inhibitory conductance in neurons. This increased expression likely contributes to its GABAergic effects, which are being explored for further therapeutic applications .

Safety And Hazards

Gabapentin-d4 should be handled with care to avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Zukünftige Richtungen

Future clinical trials should include better phenotypic patient profiling and long-term evaluations of the risks/benefits of gabapentinoids and related drugs . Additionally, genome-wide association studies could be helpful to identify appropriate therapeutic targets and biomarkers for responses to gabapentinoids, reduce adverse drug .

Eigenschaften

IUPAC Name

2-[1-[amino(dideuterio)methyl]cyclohexyl]-2,2-dideuterioacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c10-7-9(6-8(11)12)4-2-1-3-5-9/h1-7,10H2,(H,11,12)/i6D2,7D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGJMXCAKCUNAIE-KXGHAPEVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CC(=O)O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C(=O)O)C1(CCCCC1)C([2H])([2H])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20661990
Record name 2-[1-(Amino-dideuteriomethyl)cyclohexyl]-2,2-dideuterioacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20661990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Gabapentin-d4

CAS RN

1185039-20-6
Record name 2-[1-(Amino-dideuteriomethyl)cyclohexyl]-2,2-dideuterioacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20661990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A slurry of 179 Kg of 1-(aminomethyl)-cyclohexaneacetic acid monohydrate and 1266 Kg of anhydrous methanol is heated to 60° C. to give a complete solution. The solution is diluted with 1266 Kg of anhydrous 2-propanol and the solution is cooled to 20° C. to 25° C. for two hours and then is cooled to -8° C. to -10° C. for twenty hours. The resulting slurry is centrifuged and the precipitate is dried in vacuo at 35° C. for forty-eight hours to yield 145 Kg of white, crystalline 1-(aminomethyl)-cyclohexaneacetic acid.
Name
1-(aminomethyl)-cyclohexaneacetic acid monohydrate
Quantity
179 kg
Type
reactant
Reaction Step One
Quantity
1266 kg
Type
reactant
Reaction Step One
Quantity
1266 kg
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

1.0 g (3.8 mmol) of (1-cyanocyclohexyl)acetic acid benzyl ester was distilled in 20 ml of methanol, mixed with 0.2 g of Rh/C 5 percent and hydrogenated at 10 bars of hydrogen pressure. After 23 hours at room temperature the suspension was filtered, the filtrate was concentrated to 3 ml, mixed with 25 ml of ethanol, concentrated to 4 ml and put on the cooling shelf. The precipitated product was filtered, washed with ethanol and dried. 0.18 g of Gabapentin was obtained, corresponding to a yield of 27 percent (relative to the (1-cyanocyclohexyl)acetic acid benzyl ester used). Data for the product was:
Name
(1-cyanocyclohexyl)acetic acid benzyl ester
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0.2 g
Type
catalyst
Reaction Step Three
Yield
27%

Synthesis routes and methods III

Procedure details

One gram of 10% rhodium on carbon, containing 1% palladium, (Pearlman, W. M., Tetrahedron Letters, pages 1663-1664 (1967)) is slurried in 30 ml methanol and reduced under hydrogen in a Parr shaker. 1-Cyanocyclohexaneacetic acid (16.7 g, 0.1 mol) is dissolved in 40 ml methanol and combined with the reduced catalyst. The mixture is placed under 50 pounds per square inch gauge (psig) hydrogen and shaken for two hours at room temperature. The catalyst is removed by filtration, and the filtrate is condensed to a volume of 25 ml by vacuum distillation. Isopropanol, 100 ml, is added and an additional 25 to 50 ml of solvent is removed by vacuum distillation. The resultant slurry is cooled at 0 to 5° C. for 24 hours and filtered and dried to give 13.65 g (79% of theory) of 1-(aminomethyl)-cyclohexaneacetic acid; mp 162-163° C.
Quantity
16.7 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Synthesis routes and methods IV

Procedure details

A solution of 3 g (1-cyanocyclohexyl)-acetic acid in 10.5 mL methanol is hydrogenated at 10 bar hydrogen pressure and 30° C. in the presence of rhodium-carbon (5%) over a period of five hours. The reaction mixture is filtered and the filtrate evaporated on a rotary evaporator at 30° C. The crystalline residue is stirred with isopropanol and the crystallizate is filtered off with suction and dried to constant weight in a vacuum drying cabinet at 30° C. 2.0 g of the title compound are obtained (65.2% of theory); m.p. 152° C.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10.5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Citations

For This Compound
25
Citations
D Binaya - Asian J. Pharma & Clin. Res, 2013 - Citeseer
… The present study utilizes deuterated Gabapentin-d4 as an internal standard which has … 20 μL of 400 µg/mL Gabapentin-D4 dilution was added to it as an internal standard (IS) except in …
Number of citations: 10 citeseerx.ist.psu.edu
R Heltsley, A DePriest, DL Black… - Journal of analytical …, 2011 - academic.oup.com
Gabapentin and pregabalin are well established for the treatment of seizures and neuropathic pain. Both drugs are eliminated primarily unchanged by renal excretion. As part of an …
Number of citations: 25 academic.oup.com
TJ Yaw, BA Zaffarano, A Gall, JE Olds, L Wulf… - Journal of Zoo and …, 2015 - JSTOR
… The inter- this study· The birds were resistant to handlin nal standard, gabapentin-d4, was quantitated with but a11 appeared behaviorally normal the day a the sum of the fragment ion …
Number of citations: 17 www.jstor.org
K Ikeda, K Ikawa, S Yokoshige… - Biomedical …, 2014 - Wiley Online Library
… Working stock solutions of gabapentin (1 mg/mL) and IS (gabapentin-d4) were also … 4 µg/mL valproic acid-d6 or 0.2 µg/mL gabapentin-d4, with vortex mixing for 1 min. After standing at …
JR Enders, JP Smith, S Feng… - The Journal of …, 2018 - academic.oup.com
… All internal standard compounds had a concentration of 1000 ng/mL except gabapentin-D4, which had a concentration of 10000 ng/mL (due to the clinically relevant higher levels of …
Number of citations: 10 academic.oup.com
T Boggess, JC Williamson, EB Niebergall… - Frontiers in …, 2021 - frontiersin.org
… Separation of gabapentin and the gabapentin-d4 from the brain homogenate matrix was achieved from a 10 μl injection of the samples using a Phenomenex Polar C18, 100 X 2 mm 5 …
Number of citations: 4 www.frontiersin.org
A Ruggieri, R Picollo, A Del Vecchio… - … Journal of Clinical …, 2021 - search.proquest.com
… Trazodone hydrochloride and gabapentin were used as reference standards; trazodone-d6 and gabapentin˗d4 as internal standards. Trazodone plasma concentration was determined …
Number of citations: 3 search.proquest.com
F Sonvico, C Conti, G Colombo, F Buttini… - Journal of Controlled …, 2017 - Elsevier
… The drugs, with their correspondent gabapentin-d4 and flurbiprofen-d3 deuterated internal standards, were extracted from 0.1 ml of human plasma after protein precipitation. After …
Number of citations: 8 www.sciencedirect.com
KL Min, JY Ryu, MJ Chang - Basic & Clinical Pharmacology & …, 2019 - Wiley Online Library
Anti‐epileptic drugs (AEDs) have various pharmacokinetic profiles, inter‐individual variabilities, high possibilities of drug‐drug interactions and narrow therapeutic indices. To provide …
Number of citations: 29 onlinelibrary.wiley.com
RM Tony, MA El Hamd, M Gamal, SF Saleh… - Separations, 2023 - mdpi.com
Gabapentin (GAB) is a cyclohexane acetic acid, structurally related to the neurotransmitter gamma-aminobutyric acid (GABA), and considered the principal inhibitory neurotransmitter in …
Number of citations: 1 www.mdpi.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.